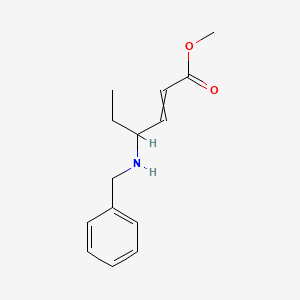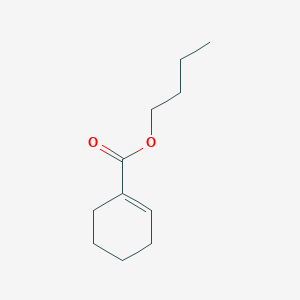![molecular formula C9H9NO2 B14310802 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one CAS No. 112233-34-8](/img/structure/B14310802.png)
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is a chemical compound that features a pyrrole ring attached to a furanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted derivatives.
Applications De Recherche Scientifique
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the furanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Furan: A five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Uniqueness
5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is unique due to its combined pyrrole and furanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .
Propriétés
Numéro CAS |
112233-34-8 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-(pyrrol-1-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-10-5-1-2-6-10/h1-6,8H,7H2 |
Clé InChI |
ONRFCTZJRFGVNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1)CC2C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



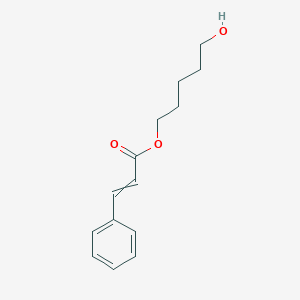
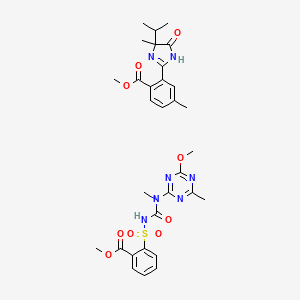
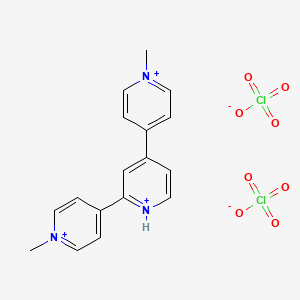
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
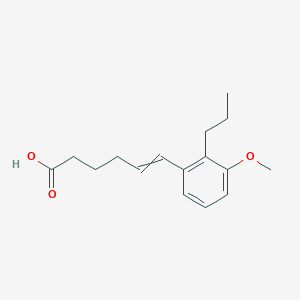

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
phosphanium chloride](/img/structure/B14310747.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
